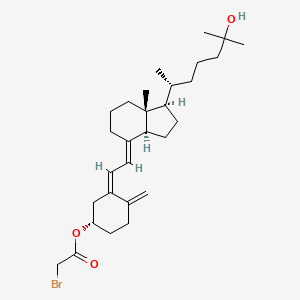
25-Hydroxyvitamin D3-bromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
25-Hydroxyvitamin D3-bromoacetate, also known as this compound, is a useful research compound. Its molecular formula is C29H45BrO3 and its molecular weight is 521.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Therapeutic Potential in Cancer Treatment
Mechanism of Action:
25-OH-D3-3-BE functions as an alkylating agent that binds to the vitamin D receptor (VDR), leading to its activation. This interaction enhances the transcriptional activity of VDR, which is crucial for regulating gene expression associated with cell proliferation and differentiation. The compound has been shown to inhibit the growth of various cancer cell lines, including androgen-sensitive and androgen-refractory prostate cancer cells, demonstrating its potential as a therapeutic agent for these malignancies .
Case Studies:
- A study indicated that 25-OH-D3-3-BE was effective in inducing apoptosis in prostate cancer cells (LNCaP, LAPC-4, PC-3, DU145) at concentrations as low as 10−6 mol/L. The compound exhibited similar or greater efficacy compared to 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), a well-known active form of vitamin D .
- In a toxicity study involving CD-1 mice, administration of 166 µg/kg of 25-OH-D3-3-BE did not elevate serum calcium levels beyond control values, suggesting a favorable safety profile for further clinical exploration .
Enhanced Stability and Efficacy
Stability Mechanism:
The covalent attachment of 25-OH-D3-3-BE to VDR protects it from catabolic enzymes, potentially increasing its half-life in biological systems. This stabilization may enhance its therapeutic effects compared to other vitamin D analogs .
Comparative Efficacy:
Research has demonstrated that 25-OH-D3-3-BE exhibits a stronger antiproliferative effect than both 1,25(OH)2D3 and other analogs in various cancer cell types, including renal cancer models . The unique conformation induced by the binding of this compound to VDR may contribute to its enhanced activity.
Implications for Vitamin D Research
Vitamin D Deficiency and Disease Correlation:
Recent studies have highlighted the association between vitamin D deficiency and increased severity in diseases such as COVID-19. While 25-OH-D3-3-BE is not directly studied in this context, its role as a vitamin D analog suggests potential applications in mitigating deficiencies and related health issues .
Future Research Directions:
Ongoing studies are needed to further elucidate the pharmacodynamics and pharmacokinetics of 25-OH-D3-3-BE. Investigations into its long-term effects and potential applications in other diseases influenced by vitamin D signaling pathways are warranted.
Summary Table of Findings
| Aspect | Details |
|---|---|
| Compound Name | 25-Hydroxyvitamin D3-bromoacetate (25-OH-D3-3-BE) |
| Mechanism of Action | Alkylation of VDR leading to enhanced transcriptional activity |
| Cancer Types Studied | Prostate cancer (LNCaP, LAPC-4, PC-3, DU145), renal cancer |
| Key Findings | Induces apoptosis; effective at low concentrations; safety profile favorable |
| Stability Mechanism | Covalent binding to VDR protects against catabolism |
| Research Gaps | Need for extensive in vitro and in vivo studies; exploration of broader therapeutic applications |
特性
分子式 |
C29H45BrO3 |
|---|---|
分子量 |
521.6 g/mol |
IUPAC名 |
[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] 2-bromoacetate |
InChI |
InChI=1S/C29H45BrO3/c1-20-10-13-24(33-27(31)19-30)18-23(20)12-11-22-9-7-17-29(5)25(14-15-26(22)29)21(2)8-6-16-28(3,4)32/h11-12,21,24-26,32H,1,6-10,13-19H2,2-5H3/b22-11+,23-12-/t21-,24+,25-,26+,29-/m1/s1 |
InChIキー |
CQUVVXAVZUUZDH-TVIDHFRVSA-N |
異性体SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)CBr)C |
正規SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CBr)C |
同義語 |
25-hydroxyvitamin D3-3beta-bromoacetate 25-hydroxyvitamin D3-bromoacetate 25-OH-D3-BE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















